4-(3-Butenyloxy)-2-fluoronitrobenzene
Description
Properties
Molecular Formula |
C10H10FNO3 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
4-but-3-enoxy-2-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C10H10FNO3/c1-2-3-6-15-8-4-5-10(12(13)14)9(11)7-8/h2,4-5,7H,1,3,6H2 |
InChI Key |
RLGIEUHFDXIGPO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC(=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Reactivity Features
- Nitro Group : The nitro group enhances electrophilicity, facilitating nucleophilic substitution at the fluorine-bearing position .
- Fluorine Substituent: The electron-withdrawing fluorine directs incoming nucleophiles to the para position, as seen in the synthesis of 4-cyanoaniline derivatives .
- Butenyloxy Chain : The alkoxy group may impart steric effects or influence solubility, though its electron-donating nature is weaker than methoxy or ethoxy groups .
Comparison with Structural Analogues
Physical and Chemical Properties
- 2-Fluoronitrobenzene :
- 4-(3-Butenyloxy)-2-fluoronitrobenzene :
- Predicted Properties: Higher molecular weight and boiling point than 2-fluoronitrobenzene due to the butenyloxy chain. The alkoxy group may increase lipophilicity (LogP ~2.5–3.0).
Preparation Methods
Route A: Fluorination Followed by Etherification
-
Fluorination : Convert 2-chloronitrobenzene to 2-fluoronitrobenzene via U.S. Patent 4,069,262’s method.
-
Nitration : Nitrate 2-fluoronitrobenzene to yield 2-fluoro-4-nitrophenol.
-
Nitration Conditions : HNO₃/H₂SO₄ at 0–5°C
-
Challenge : Regioselectivity may favor para-nitration due to fluorine’s ortho/para-directing effect.
-
-
Etherification : React 2-fluoro-4-nitrophenol with 3-butenyl bromide under Williamson conditions.
Data Summary :
Route B: Etherification Followed by Fluorination
-
Etherification : Protect 4-nitrophenol with 3-butenyl bromide via Williamson synthesis.
-
Chlorination : Introduce chlorine at position 2 using SOCl₂ or PCl₅.
-
Fluorination : Perform halogen exchange with KF as in Route A.
Challenges :
-
Chlorination regioselectivity may be compromised by the nitro and alkoxy groups’ directing effects.
-
High-temperature fluorination (240°C) could degrade the alkoxy group.
Alternative Approaches and Innovations
Directed Ortho-Metalation
-
Substrate : 4-(3-Butenyloxy)nitrobenzene
-
Reagents : LDA (lithium diisopropylamide), NFSI (N-fluorobenzenesulfonimide)
-
Outcome : Fluorine introduced at position 2 via directed C–H activation.
Grignard-Based Functionalization
CN115124410A demonstrates aldehyde synthesis via Grignard exchange, suggesting potential adaptation:
-
Bromination : Convert 3-fluorophenol to 4-bromo-3-fluorophenol.
-
Grignard Reaction : React with 3-butenylmagnesium bromide.
-
Oxidation : Convert the resultant alcohol to a nitro group.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Route A | High-yield fluorination step | Nitration regioselectivity challenges |
| Route B | Avoids nitration post-fluorination | Risk of alkoxy group degradation |
| Mitsunobu | Mild conditions | Costly reagents, anhydrous requirements |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
